非索洛辛
描述
非索洛辛是一种选择性且有效的α1-肾上腺素受体拮抗剂,对α1a-肾上腺素受体、α1b-肾上腺素受体和α1d-肾上腺素受体具有抑制作用。 它主要用于治疗良性前列腺增生,这是一种常见的老年男性疾病 .
科学研究应用
作用机制
非索洛辛通过选择性拮抗α1-肾上腺素受体,特别是α1a-肾上腺素受体和α1d-肾上腺素受体,发挥其作用。这种选择性拮抗作用导致下尿路平滑肌松弛,从而缓解良性前列腺增生的症状。 分子靶标包括α1-肾上腺素受体,涉及的途径与肾上腺素信号传导的抑制有关 .
生化分析
Biochemical Properties
Fiduxosin has a higher affinity for cloned human α1a- (0.16 nM) and α1d-adrenoceptors (0.92 nM) in radioligand binding studies compared with α1b-adrenoceptors (25 nM) . This suggests that Fiduxosin interacts with these proteins, potentially altering their function and influencing biochemical reactions within the cell .
Cellular Effects
Fiduxosin has been shown to have effects on various types of cells and cellular processes. For example, it has been found to protect cancer cells from the cytotoxicity induced by platinum compounds . This suggests that Fiduxosin may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Fiduxosin’s action is thought to involve its binding interactions with α1-adrenoceptors . By binding to these receptors, Fiduxosin may inhibit or activate enzymes, leading to changes in gene expression .
Temporal Effects in Laboratory Settings
In a study conducted on healthy elderly male subjects, it was found that Fiduxosin’s pharmacokinetics were dose-independent and time-invariant over the 30–120 mg/day dose range under fasting conditions . This suggests that the effects of Fiduxosin on cellular function may change over time in laboratory settings.
Dosage Effects in Animal Models
In animal models, the effects of Fiduxosin have been shown to vary with different dosages . For example, in conscious dogs, Fiduxosin caused dose- and time-dependent blockade of the intraurethral pressure and mean arterial pressure responses to phenylephrine .
Transport and Distribution
Given its lipophilic nature and its interactions with α1-adrenoceptors, it is likely that it is transported and distributed within cells and tissues in a manner similar to other lipophilic drugs .
Subcellular Localization
Given its interactions with α1-adrenoceptors, which are typically located on the cell membrane, it is likely that Fiduxosin localizes to the cell membrane where it can interact with these receptors .
准备方法
非索洛辛采用了一种收敛性策略,涉及以区域选择性方式制备对映体纯的3,4-顺式二取代吡咯烷和2,3,5-三取代噻吩并吡嗪。合成路线包括对映体纯偶氮甲碱内酰胺的[3+2]环加成,然后进行非对映选择性结晶,以制备高非对映体和对映体纯度的苯并吡喃吡咯烷。 开发了易于差向异构化的O-芳基内酯还原条件,并且醇/酚以高收率环化成醚 .
化学反应分析
非索洛辛会经历各种化学反应,包括:
氧化: 非索洛辛在特定条件下可以被氧化,形成相应的氧化产物。
还原: 可以进行还原反应来修饰分子内的官能团。
这些反应中常用的试剂包括氧化剂、还原剂和亲核试剂。这些反应产生的主要产物取决于所使用的具体条件和试剂。
相似化合物的比较
非索洛辛与其他α1-肾上腺素受体拮抗剂,如特拉唑嗪和坦索罗辛相比。与这些化合物不同,非索洛辛对α1a-肾上腺素受体和α1d-肾上腺素受体具有更高的选择性,从而导致更少的循环系统副作用。类似的化合物包括:
特拉唑嗪: 一种非选择性α1-肾上腺素受体拮抗剂。
非索洛辛独特的选择性特征使其成为治疗良性前列腺增生,降低低血压副作用风险的宝贵化合物。
属性
IUPAC Name |
5-[4-[(3aR,9bR)-9-methoxy-3,3a,4,9b-tetrahydro-1H-chromeno[3,4-c]pyrrol-2-yl]butyl]-12-phenyl-8-thia-3,5,10,13-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),9,11-tetraene-4,6-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H29N5O4S/c1-38-22-10-7-11-23-24(22)20-16-34(15-19(20)17-39-23)12-5-6-13-35-29(36)27-25(33-30(35)37)26-28(40-27)31-14-21(32-26)18-8-3-2-4-9-18/h2-4,7-11,14,19-20H,5-6,12-13,15-17H2,1H3,(H,33,37)/t19-,20-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDTAYDBPNYFWDR-WOJBJXKFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C3CN(CC3CO2)CCCCN4C(=O)C5=C(C6=NC(=CN=C6S5)C7=CC=CC=C7)NC4=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC2=C1[C@@H]3CN(C[C@@H]3CO2)CCCCN4C(=O)C5=C(C6=NC(=CN=C6S5)C7=CC=CC=C7)NC4=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H29N5O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401017163 | |
Record name | Fiduxosin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401017163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
555.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
208993-54-8 | |
Record name | Fiduxosin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=208993-54-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fiduxosin [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0208993548 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fiduxosin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401017163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | FIDUXOSIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W9O92HYT6I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。